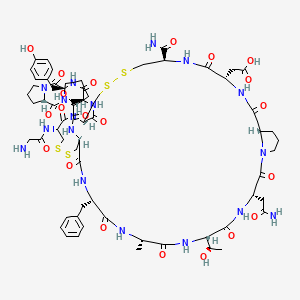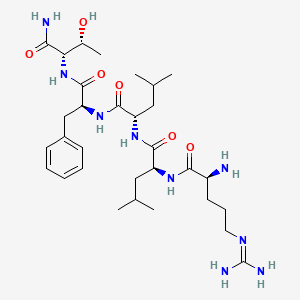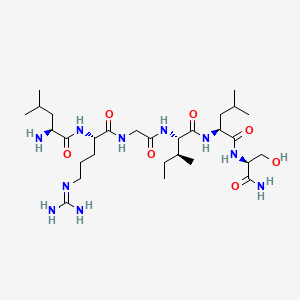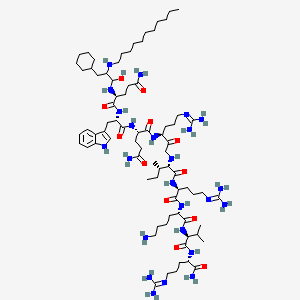![molecular formula C10H20O7S4-2 B561648 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) CAS No. 212262-02-7](/img/structure/B561648.png)
3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 3,3’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipropanoic acid, has the empirical formula C10H18O7 and a molecular weight of 250.25 . It is a solid or semi-solid or liquid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is stored in a sealed container in a dry room at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- The study of biologically produced diols like 1,3-propanediol, which shares relevance with the synthesis pathways of complex organic compounds, discusses the challenges in the separation and purification processes, highlighting the need for efficient and cost-effective methods in downstream processing (Zhi-Long Xiu & A. Zeng, 2008).
Microbial Degradation of Hydrocarbons
- Research on the anaerobic oxidation of hydrocarbons like ethane, propane, and butane by marine microbes sheds light on the biological processes that can degrade or transform these compounds in environmental contexts, offering insights into microbial biofilters and their role in carbon and sulfur cycles (Rajesh Singh, Michael S. Guzman, & A. Bose, 2017).
Oxidative Functionalization of Alkanes
- Investigations into the oxidative functionalization of alkanes , including methane and propane, using rhodium complexes as catalysts, provide understanding on the activation and transformation of simple alkanes into more valuable chemicals, which might be relevant to exploring the reactivity and applications of complex sulfonothioate compounds (E. G. Chepaikin & V. Borshch, 2015).
Ionic Liquid Membranes for Gas Separation
- The development of ionic liquid membranes (SILMs) for gas separations, including CO2/N2 and CO2/CH4, might offer a perspective on the use of complex organic compounds in enhancing separation technologies and membrane efficiency, potentially relevant to the applications of sulfonothioate derivatives (P. Scovazzo, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Propriétés
| { "Design of Synthesis Pathway": "The synthesis pathway of 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) involves the reaction of ethylene glycol, propane-1-thiol, and chlorosulfonic acid to form 3-(sulfonothioylthio)propane-1-ol. This intermediate is then reacted with 1,3-dibromopropane to form 3-(bromomethylsulfanyl)propane-1-sulfonic acid. Finally, the target compound is obtained by reacting the intermediate with sodium hydroxide and ethylene oxide.", "Starting Materials": ["Ethylene glycol", "Propane-1-thiol", "Chlorosulfonic acid", "1,3-dibromopropane", "Sodium hydroxide", "Ethylene oxide"], "Reaction": ["1. Ethylene glycol, propane-1-thiol, and chlorosulfonic acid are mixed and stirred at room temperature for several hours to obtain 3-(sulfonothioylthio)propane-1-ol.", "2. To the above reaction mixture, 1,3-dibromopropane is added dropwise and the reaction is stirred at room temperature for several hours to obtain 3-(bromomethylsulfanyl)propane-1-sulfonic acid.", "3. The intermediate obtained in step 2 is dissolved in water and neutralized with sodium hydroxide.", "4. Ethylene oxide is added to the above reaction mixture and stirred at room temperature for several hours to obtain the target compound 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)."] } | |
Numéro CAS |
212262-02-7 |
Formule moléculaire |
C10H20O7S4-2 |
Poids moléculaire |
380.503 |
Nom IUPAC |
oxido-[3-[2-[2-(3-oxidosulfonothioylpropoxy)ethoxy]ethoxy]propyl]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C10H22O7S4/c11-20(12,18)9-1-3-15-5-7-17-8-6-16-4-2-10-21(13,14)19/h1-10H2,(H,11,12,18)(H,13,14,19)/p-2 |
Clé InChI |
POMUZIRTZNURIV-UHFFFAOYSA-L |
SMILES |
C(COCCOCCOCCCS(=O)(=S)[O-])CS(=O)(=S)[O-] |
Synonymes |
Methanesulfonothioic Acid S,S’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![d[Cha4]AVP](/img/structure/B561571.png)





![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)
![[Ala17]-MCH](/img/no-structure.png)



